1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-benzyl-4-fluoropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
InChI Key |
AKFBSWIMCBIFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Benzylation
The pyrazole core is commonly synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or diketones. For example, condensation of arylhydrazines with 1,3-diketones under acidic or neutral conditions yields pyrazole derivatives with good regioselectivity and yields (60–99%).
The N-1 benzyl substitution is typically introduced by alkylation of the pyrazole nitrogen using benzyl halides under basic conditions or by starting with benzyl-substituted hydrazines. This step is crucial for obtaining the 1-benzyl substitution pattern.
Selective Fluorination at the 4-Position
Summary Table of Preparation Steps
Detailed Research Findings and Notes
Regioselectivity: The condensation reactions for pyrazole formation often yield regioisomeric mixtures; however, the presence of electron-withdrawing groups such as fluorine enhances regioselectivity towards the desired isomer.
Fluorination Techniques: Direct fluorination with elemental fluorine requires specialized equipment due to the high reactivity and toxicity of F2 gas. Alternative methods using fluorinated building blocks or milder fluorinating agents can be employed but may require additional steps.
Industrial Viability: The described methods, especially those involving direct fluorination and hydrolysis, are amenable to scale-up with appropriate safety measures. The use of continuous flow reactors for fluorination improves control and yield.
Yield and Purity: Reported yields for each step range from moderate to high (60–99%), with final product purity typically above 97% as confirmed by analytical methods.
Environmental and Safety Considerations: The fluorination step and use of fluorinated reagents require careful handling to minimize hazardous waste and exposure. The overall synthetic route aims to minimize waste and maximize atom economy.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: N-arylation reactions can be performed using aryl halides in the presence of copper powder.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Electronic and Steric Effects
- Fluorine vs. In 4c, the para-methoxy group increases aromaticity and electron density, correlating with enhanced antioxidant and anti-inflammatory activity (IC₅₀ values comparable to standard drugs) .
Benzyl vs. Benzoyl Groups :
Positional Isomerism :
Physicochemical Properties
- Solubility and Lipophilicity: The carboxylic acid group in the target compound increases water solubility compared to aldehyde-containing derivatives (e.g., 4c). However, the benzyl group and fluorine atom raise logP values, suggesting moderate lipophilicity.
Biological Activity
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
IUPAC Name: 1-benzyl-4-fluoropyrazole-3-carboxylic acid
InChI Key: AKFBSWIMCBIFQP-UHFFFAOYSA-N
The presence of a benzyl group and a fluorine atom in its structure significantly influences its chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Pyrazole derivatives are known to inhibit various enzymes involved in critical biological pathways, which can lead to their therapeutic effects. For instance, they may act as inhibitors of cyclooxygenases (COX), which play a key role in inflammation and pain pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing this scaffold can inhibit the growth of various cancer cell lines. In particular:
- In vitro Studies: Compounds derived from pyrazoles have shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For example, certain derivatives induced apoptosis and enhanced caspase-3 activity at concentrations as low as 1.0 μM, demonstrating their potential as anticancer agents .
- In vivo Studies: Animal models have further confirmed the anticancer efficacy of these compounds, suggesting that they may serve as promising candidates for cancer therapy .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties:
- Mechanism: The compound exhibits inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. This action is comparable to established anti-inflammatory drugs like indomethacin .
- Experimental Results: In studies assessing anti-inflammatory effects in animal models, compounds related to this pyrazole exhibited significant reductions in edema and pain responses .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been explored in various studies:
- Activity Spectrum: Compounds have demonstrated effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Summary of Biological Activities
| Activity Type | Effect | Cell Lines/Models | Concentration |
|---|---|---|---|
| Anticancer | Induces apoptosis | MDA-MB-231 (breast cancer) | 1.0 μM |
| Inhibits growth | HepG2 (liver cancer) | Various | |
| Anti-inflammatory | Reduces edema | Animal models | Various |
| Antibacterial | Inhibits bacterial growth | E. coli, Staphylococcus aureus | Various |
Case Studies
Several case studies have reported the synthesis and evaluation of various pyrazole derivatives, highlighting their biological activities:
- Synthesis and Evaluation: A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against different cell lines. The most promising compounds showed significant inhibition of cell proliferation and induction of apoptosis .
- Anti-inflammatory Studies: Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced edema in rats, demonstrating comparable efficacy to standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
